

# Application Notes: Spectrophotometric Determination of Phenolic Drugs Using DPD Sulfate

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## Compound of Interest

Compound Name: *N,N*-Diethyl-*p*-phenylenediamine sulfate

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## Introduction

This application note details a simple, sensitive, and rapid spectrophotometric method for the quantitative determination of phenolic drugs in pharmaceutical formulations. The method is based on the oxidative coupling reaction of *N,N*-diethyl-*p*-phenylenediamine (DPD) sulfate with phenolic compounds in the presence of an oxidizing agent, potassium iodate (KIO<sub>4</sub>), to form a stable, colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the phenolic drug. This method is applicable to a variety of phenolic drugs, including but not limited to salbutamol sulphate, ritodrine hydrochloride, and isoxsuprine hydrochloride.<sup>[1][2][3]</sup>

## Principle of the Method

The analytical procedure involves the oxidation of DPD sulfate by potassium iodate (KIO<sub>4</sub>), followed by an electrophilic coupling of the oxidized DPD with the phenolic drug at the para-position to the hydroxyl group. This reaction results in the formation of a green-colored product with a maximum absorbance ( $\lambda_{\text{max}}$ ) at 670 nm.<sup>[1][2][3]</sup> The reaction is carried out at room temperature.<sup>[1]</sup> The resulting colored complex is stable, allowing for accurate and reproducible measurements.

## Applications

This method can be effectively used for the quality control and routine analysis of phenolic drugs in their bulk form and in various pharmaceutical preparations such as tablets and syrups. [1][2] The procedure is demonstrated to be free from interference from common pharmaceutical excipients.[1][2][3]

## Quantitative Data Summary

The following table summarizes the quantitative parameters for the spectrophotometric determination of selected phenolic drugs using DPD sulfate.

Drug	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Molar Absorptivity (L mol <sup>-1</sup> cm <sup>-1</sup> )	Sandell's Sensitivity (µg cm <sup>-2</sup> )	Correlation Coefficient (r)	% Recovery
Salbutamol Sulphate	1–7	0.14	$2.5 \times 10^4$	0.022	0.9995	99.8 ± 0.2
Ritodrine Hydrochloride	2–22	0.21	$1.8 \times 10^4$	0.035	0.9996	99.9 ± 0.3
Isoxsuprine Hydrochloride	1–17	0.51	$1.5 \times 10^4$	0.041	0.9986	99.5 ± 0.1

Data compiled from Nagaraja, P., et al. (2010).[1][2][3]

## Experimental Protocols

### 1. Preparation of Reagents

- N,N-diethyl-p-phenylenediamine (DPD) Sulfate Solution ( $4.75 \times 10^{-4}$  mol L<sup>-1</sup>): Dissolve 0.124 g of DPD sulfate in 100 mL of deionized water.
- Potassium Iodate (KIO<sub>4</sub>) Solution ( $1.7 \times 10^{-4}$  mol L<sup>-1</sup>): Dissolve 0.036 g of KIO<sub>4</sub> in 100 mL of deionized water.

- Standard Drug Solution (100 µg/mL): Accurately weigh 10 mg of the pure phenolic drug and dissolve it in 100 mL of deionized water. Further dilutions can be made from this stock solution to prepare working standards.

## 2. Instrumentation

A UV-VIS spectrophotometer with 1-cm matched quartz cells is used for all absorbance measurements.<sup>[1]</sup>

## 3. Spectrophotometric Procedure

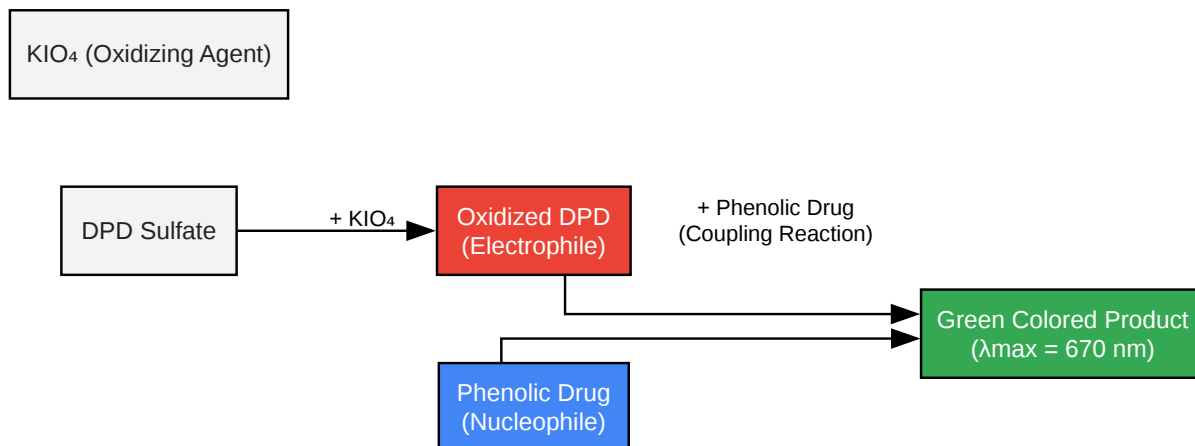
- Transfer aliquots of the standard drug solution into a series of 10-mL volumetric flasks to obtain final concentrations within the linearity range (e.g., 1-7 µg/mL for Salbutamol Sulphate).
- To each flask, add 1.0 mL of the DPD sulfate solution.
- Add 1.0 mL of the KIO<sub>4</sub> solution to each flask and mix well.
- Dilute the solution to the 10 mL mark with deionized water.
- Allow the reaction to proceed at room temperature.
- Measure the absorbance of the resulting green-colored solution at 670 nm against a reagent blank prepared in the same manner but without the drug.<sup>[1][2][3]</sup>

## 4. Analysis of Pharmaceutical Formulations

- Weigh and finely powder twenty tablets of the pharmaceutical formulation.
- Accurately weigh a portion of the powder equivalent to 10 mg of the active phenolic drug and transfer it to a 100-mL volumetric flask.
- Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to the mark with deionized water, mix well, and filter the solution using a suitable filter paper.

- Take an appropriate aliquot of the filtrate and proceed as described in the "Spectrophotometric Procedure" (section 3).
- The concentration of the drug in the sample can be determined from the calibration curve.

## Visualizations



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Caption: Reaction pathway for the determination of phenolic drugs.

Caption: Experimental workflow for drug analysis.

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- To cite this document: BenchChem. [Application Notes: Spectrophotometric Determination of Phenolic Drugs Using DPD Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3023379#spectrophotometric-determination-of-phenolic-drugs-using-dpd-sulfate]

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